![molecular formula C12H13N3O2S B2962615 N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 299954-17-9](/img/structure/B2962615.png)
N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as BITA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BITA is a thiazolidinone derivative that has shown promising results in scientific research related to medicine, agriculture, and material sciences. In
Scientific Research Applications
Anticancer Activity
Thiazolidine motifs, which N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide belongs to, have been found to exhibit anticancer properties . They compel researchers to explore new drug candidates for cancer treatment .
Anticonvulsant Activity
Thiazolidine derivatives have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy .
Antimicrobial Activity
Thiazolidine derivatives have shown varied biological properties including antimicrobial activity . For instance, a range of new 5-(chromene-3-yl)methylene-2,4-thiazolidinone derivatives were tested for antimicrobial activity against different bacteria and fungus strains .
Anti-inflammatory Activity
Thiazolidine derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .
Neuroprotective Activity
Thiazolidine motifs have been found to exhibit neuroprotective properties . This makes them potential candidates for the development of new drugs for the treatment of neurodegenerative diseases .
Antioxidant Activity
Thiazolidine derivatives have been found to exhibit antioxidant properties . They were tested for their antioxidant properties and their ability to inhibit soybean lipoxygenase .
These diverse biological responses make thiazolidine derivatives highly prized moieties in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Thiazolidine derivatives have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known for their diverse biological response, making them a highly prized moiety .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-12-15-11(17)9(18-12)6-10(16)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPBYADEICMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.